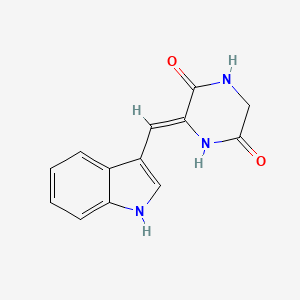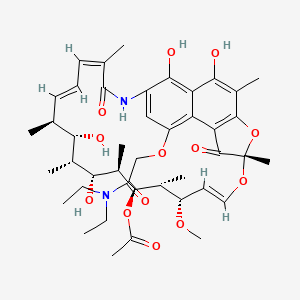![molecular formula C22H35FO5 B1234304 methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate CAS No. 73885-87-7](/img/structure/B1234304.png)
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes such as inflammation, smooth muscle contraction, and regulation of the reproductive system. This compound is characterized by the presence of a fluorine atom at the 16th position and a methylene group, which significantly alters its biological activity and stability compared to its natural counterpart .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate typically involves multiple steps, starting from commercially available prostaglandin F2alpha. The key steps include:
Fluorination: Introduction of the fluorine atom at the 16th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Methylene Introduction: Addition of a methylene group through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds and carbonyl groups can be reduced to alkanes and alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and stability of prostaglandins.
Biology: Investigated for its role in modulating inflammatory responses and smooth muscle contraction.
Medicine: Explored for potential therapeutic applications in conditions such as glaucoma, where prostaglandin analogs are used to reduce intraocular pressure.
Mécanisme D'action
The mechanism of action of methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate involves binding to prostaglandin receptors, particularly the FP receptor, which is a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways involving the production of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG), leading to various physiological effects such as smooth muscle contraction and modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin F2alpha: The natural counterpart with similar biological functions but lower stability and potency.
16-Methylprostaglandin F2alpha: Another synthetic analog with a methyl group at the 16th position, used for comparison in biological studies.
Uniqueness
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate is unique due to the presence of the fluorine atom, which enhances its metabolic stability and alters its receptor binding affinity, making it a valuable compound for both research and therapeutic applications .
Propriétés
Numéro CAS |
73885-87-7 |
|---|---|
Formule moléculaire |
C22H35FO5 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H35FO5/c1-3-4-9-16(15-23)19(24)13-12-18-17(20(25)14-21(18)26)10-7-5-6-8-11-22(27)28-2/h5,7,12-13,15,17-21,24-26H,3-4,6,8-11,14H2,1-2H3/b7-5-,13-12+,16-15+/t17-,18-,19-,20+,21-/m1/s1 |
Clé InChI |
PIVQWPYRAZTEGX-QFMSOQAKSA-N |
SMILES |
CCCCC(=CF)C(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
SMILES isomérique |
CCCC/C(=C\F)/[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O |
SMILES canonique |
CCCCC(=CF)C(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
Synonymes |
16-fluoromethylenePGF2alpha 16-fluoromethyleneprostaglandin F2alpha |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B1234222.png)


![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)
![4-nitro-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide](/img/structure/B1234232.png)
![3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234234.png)
![(2Z,9E)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde](/img/structure/B1234235.png)

![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1234240.png)
![2-[(4aS,8R)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-ol](/img/structure/B1234241.png)




